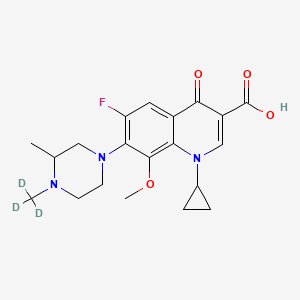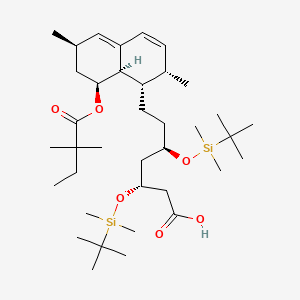![molecular formula C24H27FN2O4 B565330 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone CAS No. 1071167-49-1](/img/structure/B565330.png)
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
概要
説明
Iloperidone-d3 is the deuterium labeled version of Iloperidone . Iloperidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia . It is a D2/5-HT2 receptor antagonist .
Molecular Structure Analysis
The molecular formula of Iloperidone-d3 is C24H24D3FN2O4 . It has a molecular weight of 429.5 . The structure of Iloperidone-d3 is similar to that of Iloperidone, but with three hydrogen atoms replaced by deuterium .Physical and Chemical Properties Analysis
Iloperidone-d3 shares similar physical and chemical properties with Iloperidone. It is a solid at room temperature . Iloperidone has low and pH-dependent solubility .科学的研究の応用
Receptor Affinity and Binding
Iloperidone Binding to Dopamine and Serotonin Receptors : Iloperidone has shown affinity for dopamine D2 receptors and 5-HT2A receptors, which are suggestive of its potential as an atypical antipsychotic (Kongsamut et al., 1996).
Extended Radioligand Binding Profile : Iloperidone displays high affinity for various receptors including norepinephrine α1-adrenoceptors, dopamine D3, and serotonin 5-HT2A receptors. Its affinity profile indicates potential efficacy against a range of symptoms associated with schizophrenia (Kalkman et al., 2001).
Functional Characterization at Multiple Receptors : Iloperidone has been characterized in cell lines expressing human D2A, D3, α2C, 5-HT1A, and 5-HT6 receptors. It exhibits antagonist activity but no significant agonist activity, being most potent at D3 receptors (Kalkman et al., 2003).
Genetic Associations and Metabolism
Genetic Associations with Iloperidone Response : Genetic studies have identified associations of iloperidone efficacy with specific genes, such as the NPAS3 gene, providing insights into the treatment of schizophrenia (Lavedan et al., 2009).
Metabolite Receptor Profile : The receptor affinity profile of iloperidone metabolites, P88-8991 and P95-12113, has been studied, revealing similarities and differences with the parent compound. P88-8991 shows a comparable receptor binding profile to iloperidone, suggesting its contribution to the clinical profile of the drug (Subramanian & Kalkman, 2002).
Pharmacological Properties
Pharmacokinetics and Safety : Studies on the pharmacokinetics, safety, and tolerability of iloperidone have been conducted, evaluating its absorption, elimination, and effects when taken with food (Sainati et al., 1995).
Stress Degradation Studies : Stress testing of iloperidone under various conditions (acidic, basic hydrolysis, oxidation, etc.) has been carried out, identifying and characterizing degradation products. This is crucial for understanding the drug's stability and safety profile (Pandeti et al., 2017).
作用機序
Safety and Hazards
Iloperidone-d3, like Iloperidone, may have several side effects. It can cause dizziness, hypotension, dry mouth, and weight gain . It can also prolong the QTc interval . Elderly patients with dementia-related psychosis treated with antipsychotic drugs like Iloperidone are at an increased risk of death .
将来の方向性
Iloperidone is currently used to treat schizophrenia and manic or mixed episodes associated with bipolar disorder . The development of depot formulation of Iloperidone as well as efforts to identify genetic biomarkers for prediction of both efficacy and tolerability are in progress . As for Iloperidone-d3, it is intended for use as an internal standard for the quantification of Iloperidone .
特性
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)








![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)
